1-Butoxy-3-chloro-2-fluorobenzene
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Overview
Description
1-Butoxy-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO and a molecular weight of 202.65 g/mol . This compound is characterized by the presence of a butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3-chloro-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the elimination of a proton to restore aromaticity .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 3-chloro-2-fluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the butoxy group .
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are used under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include derivatives with amine or thiol groups replacing the chlorine atom.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Scientific Research Applications
1-Butoxy-3-chloro-2-fluorobenzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-chloro-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophilic sites on enzymes or other biological molecules, potentially altering their function .
Comparison with Similar Compounds
Fluorobenzene (C6H5F): A simpler aryl fluoride with similar electrophilic properties.
Chlorobenzene (C6H5Cl): Contains a chlorine atom but lacks the butoxy and fluorine groups.
1-Bromo-3-chloro-2-fluorobenzene (C6H3BrClF): Similar structure but with a bromine atom instead of a butoxy group.
Properties
IUPAC Name |
1-butoxy-3-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCKUGBAPVQHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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